Lipophilicity Contrast: Benzo[b]thiophene Core vs. Thiophene Core Analog
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate (target) has a calculated logP of 4.67, whereas the corresponding thiophene analog (methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate; Matrix Scientific 102894-466) is expected to be >1 log unit less lipophilic based on the absence of the benzo ring. This difference in calculated logP translates into a >10‑fold predicted shift in n‑octanol/water partition coefficient, which directly influences membrane permeability, CYP450 binding, and plasma protein binding in drug‑discovery programs [1]. No experimental logP or logD value was available for either compound at the time of this analysis.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.67 (calc., Ambinter) |
| Comparator Or Baseline | Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate (Matrix Scientific 102894-466): logP predicted <3.5 (class-level estimate) |
| Quantified Difference | ΔlogP > 1 unit; >10× predicted partition ratio difference |
| Conditions | Calculated logP values; Ambinter computational platform. Experimental logP/logD not reported. |
Why This Matters
The >1 logP unit difference indicates that the target compound occupies a significantly more lipophilic space than the thiophene analog, guiding medicinal chemistry teams in selecting the appropriate scaffold for cell‑permeable target engagement.
- [1] Ambinter, Ltd. Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate. AMB6378515. https://www.ambinter.com/molecule/6378515 (accessed 2026-04-30). View Source
